11-Oxo Mometasone Furoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 11-Oxo Mometasone Furoate involves multiple steps, starting from the basic steroidal structure. The synthetic route typically includes the acylation of the steroidal nucleus, followed by oxidation and furoate esterification . Industrial production methods often involve the use of acetic anhydride and potassium acetate in N,N-dimethylacetamide at controlled temperatures to achieve the desired intermediate compounds .
Chemical Reactions Analysis
11-Oxo Mometasone Furoate undergoes various chemical reactions, including:
Oxidation: This reaction is crucial for introducing the oxo group at the 11th position.
Acylation: Used to introduce the furoate ester group.
Substitution: Various substituents can be introduced to modify the activity and selectivity of the compound.
Common reagents used in these reactions include acetic anhydride, potassium acetate, and N,N-dimethylacetamide . The major products formed from these reactions are intermediates that lead to the final this compound compound .
Scientific Research Applications
11-Oxo Mometasone Furoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 11-Oxo Mometasone Furoate involves binding to glucocorticoid receptors, leading to the inhibition of pro-inflammatory cytokines and mediators . This results in reduced inflammation, itching, and vasoconstriction . The compound also induces the production of phospholipase A2 inhibitory proteins, which further reduces the release of arachidonic acid and its metabolites .
Comparison with Similar Compounds
11-Oxo Mometasone Furoate is unique due to its high potency and selectivity for glucocorticoid receptors. Similar compounds include:
Fluticasone Propionate: Another potent corticosteroid used in the treatment of asthma and allergic rhinitis.
Budesonide: Known for its use in treating inflammatory bowel disease and asthma.
Beclomethasone Dipropionate: Used in the treatment of asthma and allergic rhinitis.
Compared to these compounds, this compound offers a favorable balance of potency and reduced systemic side effects .
Properties
Molecular Formula |
C27H28Cl2O6 |
---|---|
Molecular Weight |
519.4 g/mol |
IUPAC Name |
[(8S,9R,10S,13S,14S,16R,17R)-9-chloro-17-(2-chloroacetyl)-10,13,16-trimethyl-3,11-dioxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] furan-2-carboxylate |
InChI |
InChI=1S/C27H28Cl2O6/c1-15-11-19-18-7-6-16-12-17(30)8-9-24(16,2)26(18,29)21(31)13-25(19,3)27(15,22(32)14-28)35-23(33)20-5-4-10-34-20/h4-5,8-10,12,15,18-19H,6-7,11,13-14H2,1-3H3/t15-,18+,19+,24+,25+,26+,27+/m1/s1 |
InChI Key |
SFAHXDAAJXUITL-JDUHINTCSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3(C(=O)C[C@@]2([C@]1(C(=O)CCl)OC(=O)C5=CC=CO5)C)Cl)C |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(=O)CC2(C1(C(=O)CCl)OC(=O)C5=CC=CO5)C)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.